4-(Butylamino)-3-nitrobenzonitrile

Description

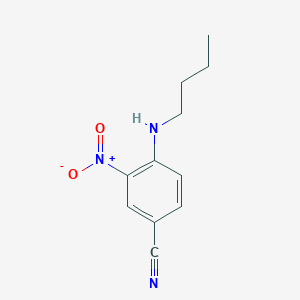

4-(Butylamino)-3-nitrobenzonitrile (CAS: 143193-44-6) is a nitroaromatic compound featuring a benzonitrile core substituted with a nitro group at position 3 and a butylamino group at position 4. Its molecular formula is C₁₁H₁₂N₃O₂, with a molecular weight of 218.24 g/mol . The nitrile group enhances electronic delocalization, while the nitro and amino groups contribute to hydrogen-bonding interactions and steric effects. This compound serves as a precursor in synthesizing pharmacologically relevant heterocycles, similar to nitrobenzoic acid derivatives .

Properties

IUPAC Name |

4-(butylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-13-10-5-4-9(8-12)7-11(10)14(15)16/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCOPOIQUGTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group at the 3-position. This is followed by the substitution of the amino group with a butyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Further oxidized nitro derivatives.

Reduction: 4-(Butylamino)-3-aminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butylamino)-3-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the butylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amino Groups

(a) 4-(Ethylamino)-3-nitrobenzonitrile (CAS: 90349-18-1)

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 191.2 g/mol

- Key Differences: The ethylamino group (C₂H₅NH-) introduces a shorter alkyl chain, reducing hydrophobicity compared to the butyl analog. This may lower boiling points and alter solubility in nonpolar solvents.

(b) 4-(tert-Butylamino)-3-nitrobenzonitrile (CAS: 320406-01-7)

(c) 4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS: 320405-99-0)

Positional Isomerism

2-(Butylamino)-5-nitrobenzonitrile (CAS: 731803-59-1)

Functional Group Replacements

4-[2-[4-(Dimethylamino)phenyl]ethenyl]-3-nitrobenzonitrile (CAS: 7570-35-6)

Structural and Physicochemical Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |

|---|---|---|---|---|

| 4-(Butylamino)-3-nitrobenzonitrile | 143193-44-6 | C₁₁H₁₂N₃O₂ | 218.24 | Linear butylamino, 3-nitro |

| 4-(Ethylamino)-3-nitrobenzonitrile | 90349-18-1 | C₉H₉N₃O₂ | 191.20 | Shorter ethyl chain |

| 4-(tert-Butylamino)-3-nitrobenzonitrile | 320406-01-7 | C₁₁H₁₂N₃O₂ | 218.24 | Bulky tert-butyl group |

| 4-(Cyclopentylamino)-3-nitrobenzonitrile | 320405-99-0 | C₁₂H₁₃N₃O₂ | 231.25 | Rigid cyclopentyl ring |

| 2-(Butylamino)-5-nitrobenzonitrile | 731803-59-1 | C₁₁H₁₂N₃O₂ | 218.24 | Nitro at position 5 |

Research Findings and Implications

- Crystal Packing: The linear butylamino group in this compound allows for coplanar alignment of the amino and nitrile groups with the benzene ring, facilitating π–π interactions (centroid–centroid distances: ~3.6 Å) and hydrogen bonding, as seen in nitrobenzoic acid analogs .

- Steric Effects : tert-Butyl and cyclopentyl substituents disrupt molecular packing, reducing crystallinity compared to linear alkyl chains .

- Solubility : Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity, making the compound less soluble in polar solvents .

- Synthetic Utility : The nitrile group enables diverse derivatization pathways, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions .

Biological Activity

4-(Butylamino)-3-nitrobenzonitrile, a compound with the CAS number 143193-44-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- IUPAC Name : this compound

The structural characteristics of this compound contribute to its biological activity, particularly in terms of its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological processes.

- Cell Membrane Disruption : Potential effects on cell membrane integrity can result in cytotoxicity or altered cell permeability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Antitumor Properties : Preliminary data indicate that it may possess cytotoxic effects on cancer cell lines, warranting further investigation into its antitumor potential.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in experimental models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antitumor | Cytotoxic effects on MCF-7 cell line | |

| Anti-inflammatory | Reduced edema in carrageenan-induced model |

Case Study Example

A significant study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of nitro-substituted benzonitriles, including this compound. The findings indicated that modifications at the amino and nitro groups can enhance biological activity against specific cancer cell lines while minimizing toxicity to normal cells. This study emphasizes the importance of chemical structure in determining pharmacological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues, which may enhance its efficacy but also raises concerns about potential side effects.

- Metabolism : Initial studies suggest hepatic metabolism, with possible formation of active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.